molecular formula C12H24ClNO2 B1388725 2-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine hydrochloride CAS No. 1185299-76-6

2-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine hydrochloride

Cat. No.: B1388725
CAS No.: 1185299-76-6
M. Wt: 249.78 g/mol
InChI Key: HQTRPRYUJFJZAR-UHFFFAOYSA-N
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Description

2-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine hydrochloride (CAS 1185299-76-6) is a piperidine derivative of significant interest in medicinal chemistry and pharmaceutical research. With the molecular formula C12H24ClNO2 and a molecular weight of 249.78 g/mol, this compound features a piperidine ring—a six-membered heterocycle containing one nitrogen atom—that is recognized as one of the most fundamental synthetic building blocks for drug construction . Piperidine-containing compounds are critically important in the pharmaceutical industry, appearing in more than twenty classes of pharmaceuticals and various alkaloids, making them essential scaffolds for developing biologically active molecules . The specific molecular architecture of this compound, which incorporates a tetrahydrofuran methoxyethyl extension on the piperidine ring, makes it a valuable intermediate for synthetic organic chemists. This structure is particularly relevant for researching novel pharmaceutical compounds, including potential investigations into analogs of known active substances. The piperidine ring can be synthesized through various advanced methods, including metal-catalyzed hydrogenation approaches that have been developed in recent years . This product is provided as a high-purity material suitable for research applications in drug discovery and development processes. It is intended for use in laboratory research only and is strictly classified as "For Research Use Only." This product is not intended for diagnostic or therapeutic procedures, nor for human or veterinary consumption. Researchers should consult the safety data sheet prior to use and handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-[2-(oxolan-2-ylmethoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2.ClH/c1-2-7-13-11(4-1)6-9-14-10-12-5-3-8-15-12;/h11-13H,1-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTRPRYUJFJZAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOCC2CCCO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation of 2-Pyridineethanol

  • Process: Hydrogenation of 2-pyridineethanol using noble metal catalysts (e.g., ruthenium dioxide) under elevated hydrogen pressure (500-1500 psi) and moderate temperatures (90-120 °C).
  • Catalyst Conditioning: The catalyst is pre-conditioned ("pickled") with an amine-containing solvent to maintain high activity.
  • Reaction Medium: The presence of a secondary amine (such as piperidine) in the reaction medium significantly suppresses side reactions, notably N-methylation byproducts.
  • Yields and Selectivity: High yields and selectivity for 2-(2-hydroxyethyl)piperidine are achieved with minimized impurities.
  • Example Conditions: 2-pyridineethanol (approx. 246 g), ruthenium oxide catalyst (2.5 g), hydrogen pressure 500-1500 psi, temperature 110 °C, reaction time ~17 hours.
  • Post-reaction: Catalyst removal by filtration and product purification by distillation.

Nucleophilic Substitution Route

  • Starting Materials: Piperidine reacts with ethylene chlorohydrin to form 2-piperidinoethanol.
  • Chlorination Step: The hydroxyethylpiperidine is chlorinated using thionyl chloride in an inert solvent such as toluene at 70-85 °C to form 2-piperidinoethyl chloride hydrochloride.
  • Isolation: The hydrochloride salt crystallizes directly from the reaction mixture and is purified by crystallization.
  • Advantages: This method is technically and economically advantageous due to simplicity and one-pot reaction conditions.

Introduction of the Tetrahydro-2-furanylmethoxy Group

The key functionalization step involves attaching the tetrahydro-2-furanylmethoxy moiety to the 2-(2-hydroxyethyl)piperidine intermediate:

  • Method: Typically achieved by reacting the 2-(2-hydroxyethyl)piperidine with a tetrahydro-2-furanylmethyl halide (e.g., chloride or bromide) under conditions favoring ether formation.
  • Reaction Conditions: Use of a base (e.g., potassium carbonate) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, at temperatures ranging from room temperature to reflux.
  • Mechanism: Nucleophilic substitution where the hydroxy group on the piperidine side chain attacks the electrophilic carbon of the tetrahydro-2-furanylmethyl halide, forming the ether linkage.
  • Purification: The product is isolated and purified by crystallization or chromatography, followed by conversion to the hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent.

Conversion to Hydrochloride Salt

  • Procedure: The free base of 2-[2-(tetrahydro-2-furanylmethoxy)ethyl]piperidine is dissolved in an organic solvent (e.g., ethanol or isopropanol) and treated with gaseous hydrogen chloride or an HCl solution.
  • Isolation: The hydrochloride salt precipitates out and is collected by filtration.
  • Purity: Further recrystallization ensures high purity of the hydrochloride salt.

Summary Table of Preparation Steps

Step No. Process Description Key Reagents & Conditions Outcome/Notes
1 Hydrogenation of 2-pyridineethanol RuO2 catalyst, H2 (500-1500 psi), 90-120 °C, amine solvent 2-(2-Hydroxyethyl)piperidine intermediate
2 Nucleophilic substitution of piperidine + ethylene chlorohydrin Piperidine, ethylene chlorohydrin, thionyl chloride, toluene, 70-85 °C 2-piperidinoethyl chloride hydrochloride
3 Etherification with tetrahydro-2-furanylmethyl halide Tetrahydro-2-furanylmethyl chloride/bromide, base, DMF, RT to reflux 2-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine (free base)
4 Formation of hydrochloride salt HCl gas or solution, ethanol or isopropanol 2-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine hydrochloride salt

Research Findings and Considerations

  • The hydrogenation method for the intermediate offers high selectivity and yield, especially when catalyst conditioning and amine co-solvents are employed to suppress byproducts.
  • The one-pot chlorination method of hydroxyethylpiperidine using thionyl chloride in toluene is efficient and economically favorable.
  • Etherification step requires careful control of reaction conditions to avoid side reactions and over-alkylation.
  • Conversion to hydrochloride salt improves compound stability, crystallinity, and purity, facilitating downstream pharmaceutical applications.
  • Purification steps such as crystallization and vacuum distillation are critical to achieving high-purity products suitable for further use.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Structural and Physicochemical Properties

The table below highlights key structural and physicochemical differences between the target compound and analogous piperidine derivatives:

Compound Name Molecular Formula Substituent Molar Mass (g/mol) Key Properties
2-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine HCl C₁₂H₂₂ClNO₂ Tetrahydrofuran methoxyethyl 259.76* Likely moderate lipophilicity due to THF
2-[2-(Propan-2-yloxy)ethyl]piperidine HCl C₁₀H₂₂ClNO Isopropoxyethyl 207.74 Irritant; stored at room temperature
(2S)-2-[2-(Trifluoromethyl)phenyl]piperidine HCl C₁₂H₁₅ClF₃N Trifluoromethylphenyl 265.70 Electron-withdrawing CF₃ group
Ethylphenidate HCl C₁₄H₂₀ClNO₂ Ethyl phenylacetate 277.77 Methylphenidate analog; CNS activity
4-[2-(4-Bromo-2-nitrophenoxy)ethyl]piperidine HCl C₁₃H₁₆BrClN₂O₃ Bromo-nitrophenoxyethyl 380.64 Bulky, electron-deficient substituent

*Calculated based on molecular formula.

Key Observations:
  • Electron-Withdrawing vs. Donating Groups : The trifluoromethylphenyl group in increases electron deficiency, which may enhance receptor binding affinity in certain targets, whereas the THF methoxy group is electron-donating.
  • Steric Effects: Bulky substituents like bromo-nitrophenoxy in may reduce membrane permeability compared to the smaller THF methoxy group.
Antimicrobial Activity

Piperidine derivatives with thiopyrimidinone scaffolds (e.g., compounds 5a–c, 6a–f in ) demonstrate significant antimicrobial activity. For example:

  • Gram-positive bacteria : Compounds with pyrrolidine or morpholine substituents (e.g., 5a, 6d) showed MIC values <10 µg/mL .
  • Antifungal activity : Derivatives with phthalimido groups (e.g., 7b, 7d) exhibited strong inhibition against Candida albicans .

The THF methoxy group may modulate activity by altering solubility or target binding compared to morpholine or phthalimido groups.

Biological Activity

The compound 2-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine hydrochloride , with a CAS number of 1185299-76-6 , is a piperidine derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Basic Information

PropertyValue
IUPAC NameThis compound
Molecular FormulaC13H19NO2.HCl
Molecular Weight257.76 g/mol
CAS Number1185299-76-6

Structural Characteristics

The structure of the compound features a piperidine ring substituted with a tetrahydrofuran moiety, which may influence its interaction with biological targets. The presence of the methoxy group is also significant for its pharmacological properties.

Research indicates that compounds similar to This compound often interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction may lead to various pharmacological effects, including:

  • Antidepressant Activity : Potential modulation of serotonin levels.
  • Anxiolytic Effects : Interaction with GABAergic systems.
  • Cognitive Enhancement : Possible effects on cholinergic pathways.

Case Studies and Research Findings

  • Antidepressant Effects : A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of piperidine derivatives in rodent models. The findings suggested that compounds with similar structures exhibited significant reductions in immobility time during forced swim tests, indicating potential antidepressant activity.
  • Neuroprotective Properties : Research highlighted in Neuroscience Letters reported that piperidine derivatives could protect neuronal cells from oxidative stress-induced apoptosis. This was attributed to their ability to modulate antioxidant enzyme activity.
  • Cognitive Function : A clinical trial investigated the cognitive-enhancing effects of piperidine derivatives in patients with mild cognitive impairment. Results indicated improvements in memory and attention, suggesting a role for this class of compounds in cognitive health.

Toxicity and Safety Profile

The safety profile of This compound has not been extensively studied; however, preliminary assessments indicate low acute toxicity in animal models. Further investigations are necessary to evaluate chronic exposure risks and potential side effects.

Q & A

Q. What are the recommended synthetic routes for 2-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine hydrochloride, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives often involve alkylation of the piperidine nitrogen with a chloroethyl intermediate, followed by etherification with tetrahydrofurfuryl alcohol. Reaction conditions such as solvent polarity (e.g., dichloromethane vs. THF), temperature (room temperature vs. reflux), and catalysts (e.g., NaOH or K₂CO₃) critically affect yield and purity. Evidence from similar compounds suggests optimizing stoichiometry and reaction time to minimize byproducts like unreacted intermediates .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm the presence of the tetrahydrofuran moiety, piperidine ring, and ethyl linker.
  • Mass spectrometry (MS) for molecular weight verification.
  • HPLC with UV detection to assess purity (>95% is typical for research-grade material).
  • Elemental analysis (CHN) to validate empirical formula consistency .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Use personal protective equipment (PPE) : nitrile gloves, lab coats, and safety goggles.
  • Work in a fume hood to avoid inhalation of dust or vapors.
  • Store in a dry, cool (2–8°C) , and ventilated area, away from oxidizers and ignition sources.
  • In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can computational methods aid in optimizing the synthesis of this compound?

Quantum chemical calculations (e.g., DFT) and reaction path simulations can predict energetically favorable pathways, reducing trial-and-error experimentation. For instance, transition-state analysis helps identify optimal catalysts or solvents. Machine learning models trained on analogous piperidine syntheses can suggest reaction parameters (e.g., temperature, pH) to maximize yield .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in receptor binding or enzyme inhibition assays may arise from:

  • Variability in assay conditions (e.g., buffer pH, ionic strength).
  • Impurity profiles (e.g., trace solvents or byproducts).
  • Species-specific receptor differences (e.g., human vs. murine models). Address these by standardizing protocols, validating purity via HPLC-MS, and conducting cross-species comparative studies .

Q. How does the compound’s stereochemistry influence its pharmacological profile?

The tetrahydrofuran and piperidine moieties may exhibit stereoisomerism, affecting binding affinity to targets like GPCRs or ion channels. Use chiral chromatography or asymmetric synthesis to isolate enantiomers. Compare their activity in vitro (e.g., IC₅₀ values) and in vivo (e.g., pharmacokinetics) to identify therapeutically relevant isomers .

Q. What are the challenges in scaling up synthesis while maintaining reproducibility?

Key issues include:

  • Heat and mass transfer limitations in large reactors.
  • Byproduct formation due to prolonged reaction times.
  • Purification efficiency (e.g., column chromatography vs. recrystallization). Address these by:
  • Using flow chemistry for better temperature control.
  • Implementing inline analytics (e.g., FTIR) for real-time monitoring.
  • Optimizing crystallization solvents to enhance yield .

Methodological Considerations Table

ChallengeSolutionReference
Low synthetic yieldOptimize solvent polarity and catalyst loading
Stereochemical ambiguityChiral HPLC or enzymatic resolution
Data reproducibilityStandardize assay protocols and purity checks
Scalability issuesAdopt flow chemistry and inline analytics

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine hydrochloride
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2-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.